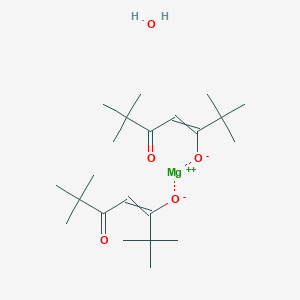
magnesium,(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium: is a coordination compound where magnesium is bonded to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is used in various chemical processes, particularly in the field of material science and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium typically involves the reaction of magnesium metal with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
Mg+2(2,2,6,6-tetramethyl-3,5-heptanedione)→Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium
The reaction conditions often involve refluxing the mixture for several hours to ensure complete reaction. The product is then purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and controlled reaction conditions are crucial to obtain a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium can undergo oxidation reactions, particularly when exposed to air or other oxidizing agents.
Substitution: This compound can participate in substitution reactions where the ligands are replaced by other coordinating molecules.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products:
Oxidation: Magnesium oxide and other oxidized products.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium has several applications in scientific research:
Material Science: Used as a precursor in the synthesis of magnesium-containing materials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Thin Film Deposition: Employed in metal-organic chemical vapor deposition (MOCVD) processes for the production of thin films.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium involves the coordination of magnesium with the oxygen atoms of the 2,2,6,6-tetramethyl-3,5-heptanedione ligands. This coordination stabilizes the magnesium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
Comparison:
- Stability: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is generally more stable compared to its copper and nickel counterparts.
- Reactivity: The reactivity of these compounds varies depending on the metal center. Magnesium complexes are often less reactive than copper and nickel complexes.
- Applications: While all these compounds are used in catalysis and material science, the specific applications may differ based on the metal center. For example, copper and nickel complexes are more commonly used in redox reactions.
Eigenschaften
Molekularformel |
C22H40MgO5 |
|---|---|
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate |
InChI |
InChI=1S/2C11H20O2.Mg.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
JZAINJXXBVDLKA-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)
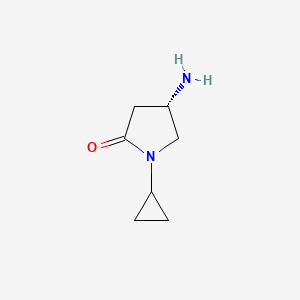
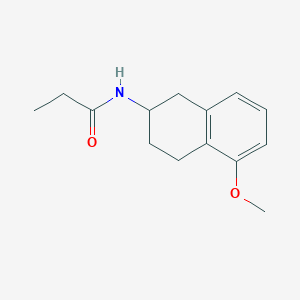
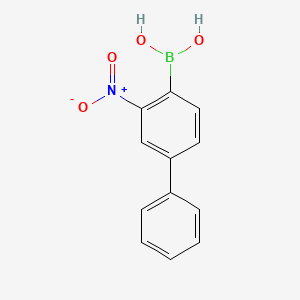

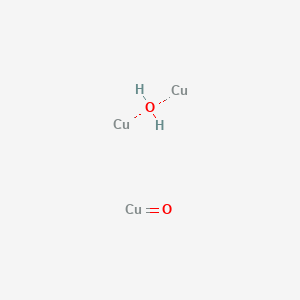
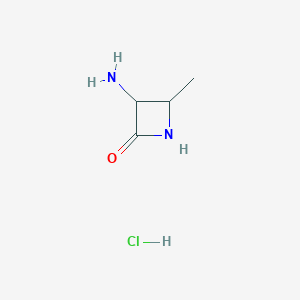
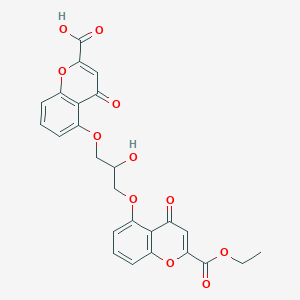
![Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)
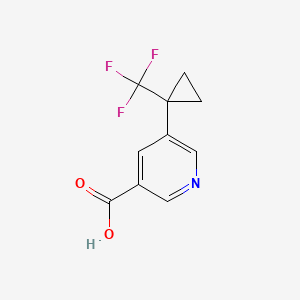

![4-chloro-N'-{[2-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B14799457.png)
